molecular formula C₁₅H₁₈INO₂ B015988 N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester CAS No. 136794-87-1

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

Cat. No. B015988
M. Wt: 371.21 g/mol
InChI Key: IBOZZWGMZPMXBO-WCFLAILDSA-N
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Description

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is a cocaine analog with a higher affinity for the dopamine transporter (DAT). It has been suggested that it may be potentially useful in interfering with cocaine’s actions in the brain . It has also shown the greatest affinity for the serotonin transporter .


Synthesis Analysis

The synthesis of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” involves the coupling of the appropriate organometallic reagents to 3 beta-(4’-iodophenyl)tropane-2 beta-carboxylic acid methyl ester or to an N-protected derivative of it followed by N-demethylation or removal of the protecting group .


Molecular Structure Analysis

The molecular formula of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is C15H18INO2 .


Chemical Reactions Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has shown enhanced affinity at the serotonin and norepinephrine transporter as a result of demethylation .


Physical And Chemical Properties Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has a molecular weight of 371.21 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 371.03823 g/mol. Its Topological Polar Surface Area is 38.3 Ų .

properties

IUPAC Name

methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZZWGMZPMXBO-WCFLAILDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929547
Record name Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

CAS RN

136794-87-1
Record name N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Reactant of Route 5
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Reactant of Route 6
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

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